molecular formula C7H6FNO2 B1196357 2-Amino-6-fluorobenzoic acid CAS No. 434-76-4

2-Amino-6-fluorobenzoic acid

Cat. No.: B1196357
CAS No.: 434-76-4
M. Wt: 155.13 g/mol
InChI Key: RWSFZKWMVWPDGZ-UHFFFAOYSA-N
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Description

2-Amino-6-fluorobenzoic acid, also known as 6-fluoroanthranilic acid, is an organic compound with the molecular formula C7H6FNO2. It is a derivative of benzoic acid, where the amino group is positioned at the second carbon and the fluorine atom at the sixth carbon of the benzene ring. This compound is a white to light yellow crystalline powder and is soluble in organic solvents like methanol .

Biochemical Analysis

Biochemical Properties

2-Amino-6-fluorobenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of novel benzamides with neuroleptic activity . It interacts with enzymes involved in peptide synthesis, such as N,N-dimethylamino-4-pyridine, which facilitates the condensation reactions necessary for forming complex organic molecules . The compound’s structure allows it to participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, influencing their activity and stability.

Cellular Effects

In cellular environments, this compound can affect various cell types and cellular processes. It has been observed to influence cell signaling pathways, potentially altering gene expression and cellular metabolism . The presence of the fluorine atom in its structure may enhance its ability to interact with specific cellular receptors or enzymes, leading to changes in cell function. These effects can be particularly pronounced in cells involved in the nervous system, given the compound’s role in synthesizing neuroleptic agents .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins through hydrogen bonds and van der Waals forces, potentially inhibiting or activating their functions . The compound’s ability to form stable complexes with enzymes makes it a valuable tool in studying enzyme kinetics and inhibition. Additionally, its influence on gene expression may be mediated through interactions with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it may degrade when exposed to light or high temperatures . Long-term studies have shown that its effects on cellular function can persist, with potential cumulative impacts on cell signaling and metabolism . These temporal effects are crucial for understanding the compound’s long-term stability and efficacy in biochemical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and primarily influence specific biochemical pathways . At higher doses, the compound can cause adverse effects, including toxicity to certain cell types and disruption of normal cellular functions . These dosage-dependent effects are essential for determining the safe and effective use of the compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . It can be metabolized through pathways involving oxidation and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities . The compound’s influence on metabolic flux and metabolite levels can provide insights into its broader impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . It may localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular machinery. This localization is critical for its activity and function, as it allows the compound to interact with specific biomolecules within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-fluorobenzoic acid typically involves the reduction of 6-fluoro-2-nitrobenzoic acid. A common method includes the use of molybdenum dioxide and activated carbon as catalysts, with hydrazine hydrate as the reducing agent. The reaction is carried out in ethanol at room temperature for about 7 hours. The product is then extracted using ethyl acetate and water, yielding a pale yellow solid with a high purity .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reduction reaction, but with optimized conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production rate and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

2-Amino-6-fluorobenzoic acid can be compared with other similar compounds, such as:

  • 2-Amino-5-fluorobenzoic acid
  • 2-Amino-4-fluorobenzoic acid
  • 2-Amino-6-chlorobenzoic acid
  • 2-Amino-3-bromobenzoic acid

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-6-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSFZKWMVWPDGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60963006
Record name 2-Amino-6-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

434-76-4
Record name 2-Amino-6-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-fluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

56 parts of 2-amino-6-fluoro-benzonitrile, 33 parts of sodium hydroxide, 250 parts of water and 20 parts by volume of ethanol are refluxed for 8 hours. The pH is then brought to 3-4 with 20 percent strength by weight aqueous sulfuric acid and the precipitate formed is filtered off, washed with water and dried. The aqueous phase is extracted with methylene chloride, the solvent is stripped off under reduced pressure and the residue is dried, also under reduced pressure. In this way, a total of 58 parts of 6-fluoroanthranilic acid (90.9% of theory), of solidification point 165°-167° C., is obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary use of 2-amino-6-fluorobenzoic acid in chemical synthesis?

A1: this compound serves as a crucial building block in organic synthesis. The research paper demonstrates its utility as a precursor for synthesizing more complex molecules, particularly 2-fluoro-6-iodobenzoic acid []. This highlights its importance in constructing molecules with specific substitutions, potentially for applications in pharmaceuticals or material science.

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